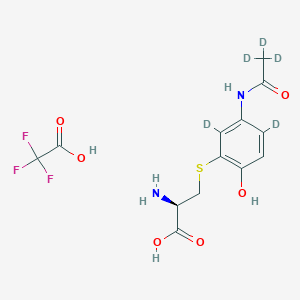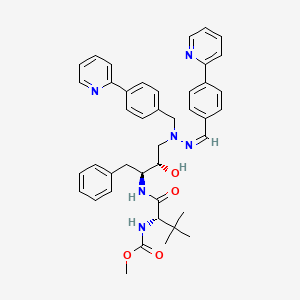
2-(1-Piperazinyl)-phenol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is a chemical compound that serves as an impurity of doxazosin. Doxazosin is widely used in biological studies to evaluate the structure-activity relationship of prazosin pharmacophore for Transport-P inhibition . This compound is significant in pharmaceutical testing and research due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves multiple steps, starting from the basic building blocks of benzodioxine and doxazosin. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is scaled up using advanced chemical engineering techniques. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of doxazosin impurities.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of doxazosin and related compounds.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the pharmaceutical industry for quality control and assurance in the production of doxazosin-based medications.
Wirkmechanismus
The mechanism of action of N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride involves the inhibition of alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound selectively blocks the alpha-1a, alpha-1b, and alpha-1d subtypes of these receptors, which are involved in the regulation of vascular tone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxazosin: The parent compound, used to treat hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Terazosin: A compound with a similar mechanism of action, used for similar medical conditions.
Tamsulosin: Selectively targets alpha-1a receptors, primarily used for benign prostatic hyperplasia.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness
N-Descarbo(1,4-benzodioxine),N-AcetylDoxazosinHydrochloride is unique due to its specific structure, which allows it to serve as an impurity marker for doxazosin. This uniqueness makes it valuable in analytical and pharmaceutical research, providing insights into the purity and efficacy of doxazosin-based medications.
Eigenschaften
Molekularformel |
C22H29FO4 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(6R,8S,9R,10R,11S,13S,14R,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13-,14+,16+,17-,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
GAKMQHDJQHZUTJ-MKOACCBBSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


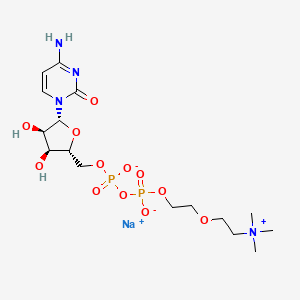
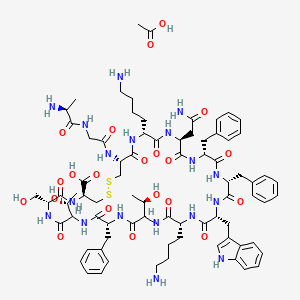

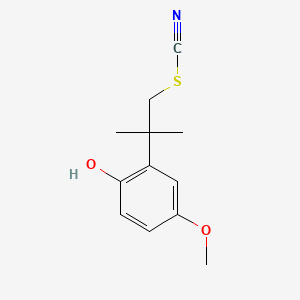
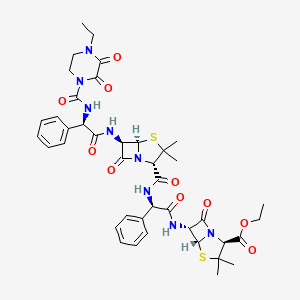

![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)


![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)

